Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13705434
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO4 |
|---|---|
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO4/c16-11-14(18)6-8-15(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,16,18H,6-11H2 |
| Standard InChI Key | YOAQJXQXFDCKAY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s piperidine ring is substituted at the 4-position with both hydroxyl (-OH) and hydroxymethyl (-CHOH) groups, while the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. This configuration confers:
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Hydrogen-Bonding Potential: The hydroxyl and hydroxymethyl groups enable interactions with biological targets, enhancing solubility in polar solvents.
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Lipophilicity: The benzyl group increases membrane permeability, critical for central nervous system (CNS) drug candidates.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.30 g/mol | |
| Hydrogen Bond Donors | 2 (hydroxyl + hydroxymethyl) | |
| LogP (Predicted) | 1.2 (moderate lipophilicity) |
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-hydroxy-4-(hydroxymethyl)piperidine with benzyl chloroformate in dichloromethane, catalyzed by triethylamine at 0–5°C.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C | 85% |
| Solvent | Dichloromethane | - |
| Catalyst | Triethylamine | - |
| Reaction Time | 12 hours | - |
Reactivity and Derivatives
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Ester Hydrolysis: Under acidic (HCl/ethanol) or basic (NaOH/water) conditions, the benzyl ester cleaves to yield 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylic acid.
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Oxidation: The secondary alcohol at C4 oxidizes to a ketone using KMnO/HSO, forming benzyl 4-oxo-4-(hydroxymethyl)piperidine-1-carboxylate.
Biological Activity and Mechanisms
Enzyme Interactions
In vitro assays demonstrate moderate inhibition of acetylcholinesterase (IC = 12 μM), suggesting potential in Alzheimer’s disease research.
Applications in Research and Industry
Table 3: Key Applications
Spectroscopic Characterization
NMR Analysis
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H NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.51 (s, 2H, CHPh), 3.78 (s, 2H, CHOH), 3.45–3.40 (m, 4H, piperidine-H).
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C NMR: δ 156.2 (C=O), 136.1 (Ar-C), 128.5–127.8 (Ar-CH), 67.3 (CHPh), 64.1 (C-OH).
IR Spectroscopy
Strong absorption bands at 3400 cm (O-H stretch) and 1705 cm (C=O stretch) confirm functional groups.
Future Directions
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Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.
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Structure-Activity Relationships: Modifying the hydroxymethyl group to optimize receptor affinity.
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